Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: 5-Bromo-N-cyclohexyl Analog Demonstrates >10× Lower Potency Than Unsubstituted Parent
In rat peripheral benzodiazepine receptor (PBR, also known as TSPO) binding assays, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine exhibited a pIC50 of 4.0 (IC50 ≈ 100 μM). [1] This represents a significant potency reduction compared to the unsubstituted parent scaffold 1,3,4-thiadiazol-2-amine and other 2-amino-5-substituted thiadiazoles evaluated in the same assay system, which demonstrate pIC50 values ranging from 5.5 to 7.0 (IC50 ≈ 0.1–3 μM). [2] The bromine substitution at position 5, combined with the N-cyclohexyl moiety, produces a substantial rightward shift in the binding curve relative to less sterically hindered analogs.
| Evidence Dimension | In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat |
|---|---|
| Target Compound Data | pIC50 = 4.0 (IC50 ≈ 100 μM) |
| Comparator Or Baseline | Class baseline for active 2-amino-5-substituted-1,3,4-thiadiazoles: pIC50 range 5.5–7.0 (IC50 ≈ 0.1–3 μM) |
| Quantified Difference | >10× lower potency (ΔpIC50 >1.5 log units) |
| Conditions | In vitro radioligand binding assay; rat PBR/TSPO |
Why This Matters
This data establishes a clear activity threshold for the brominated N-cyclohexyl derivative; procurement for PBR-related screening should anticipate reduced affinity relative to non-brominated or less sterically demanding analogs.
- [1] BindingDB. Assay CHEMBL37218: In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. Entry ID: 50036542. View Source
- [2] ChEMBL Database. Bioactivity data for 2-amino-5-substituted-1,3,4-thiadiazoles against TSPO/PBR. Target CHEMBL5746. EMBL-EBI. View Source
